N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide
Description
The exact mass of the compound this compound is 403.1087545 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)17-11-12-19(24)21(14-17)26-22(28)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJSEEZHFUCRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide, with the CAS number 899757-75-6, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 419.9 g/mol. The structure contains a chloro group and a quinazolinone moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN3O3 |
| Molecular Weight | 419.9 g/mol |
| CAS Number | 899757-75-6 |
Anticancer Activity
Research has indicated that derivatives of phenylacetamides exhibit potent anticancer properties. A study demonstrated that certain analogs of this compound showed cytotoxic effects on various cancer cell lines, particularly by inducing apoptosis and blocking the cell cycle progression in the G2/M phase .
Case Study: Cell Line Evaluation
In a specific experiment involving MCF-7 breast cancer cells, compounds related to this compound were evaluated for their ability to induce apoptosis. The results showed that treatment with these compounds resulted in significant apoptotic cell death compared to controls:
| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
|---|---|---|---|
| Control | 0.61 | 0.11 | 1.57 |
| Compound A | 3.47 | 13.80 | 26.55 |
| Compound B | 6.11 | 10.15 | 19.31 |
Antibacterial Properties
Additionally, this compound has shown promising antibacterial activity against various bacterial strains. In vitro studies revealed effective inhibition against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis, with minimum effective concentrations significantly lower than conventional antibiotics .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the quinazolinone moiety have been shown to enhance its efficacy against cancer cells and bacteria . The presence of the chloro group at the para position on the phenyl ring appears to play a vital role in increasing the compound's lipophilicity and cellular uptake.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C22H22ClN3O2
- Molecular Weight : 373.88 g/mol
- CAS Number : 899757-96-1
The structure features a quinazoline moiety, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research indicates that compounds containing quinazoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide has been evaluated for its efficacy against various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry reported that a similar quinazoline derivative demonstrated potent activity against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Quinazolines are often explored for their ability to combat bacterial and fungal infections.
Data Table: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-[2-chloro...] | C. albicans | 8 µg/mL |
This table illustrates the comparative antimicrobial effectiveness of various compounds, highlighting the potential of this compound against common pathogens.
Neurological Applications
Quinazoline derivatives have also been investigated for their neuroprotective effects. Preliminary studies suggest that they may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.
Case Study:
In a recent trial, a related compound was found to enhance cognitive function in animal models of Alzheimer’s disease. The mechanism involved the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the brain .
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid serves as a versatile precursor for quinazolinone formation. In a protocol adapted from, anthranilic acid reacts with phenyl isothiocyanate in ethanol under basic conditions (triethylamine, 70°C) to yield 2-mercapto-3-phenylquinazolin-4-one. For the target compound’s 2-methyl variant, methyl substitution is introduced via analogous intermediates. For instance, substituting phenyl isothiocyanate with methyl isothiocyanate could generate 2-mercapto-3-methylquinazolin-4-one, though this requires validation through isotopic labeling or mass spectrometry.
Isatoic Anhydride Route
Isatoic anhydride derivatives offer an alternative pathway. As demonstrated in, heating isatoic anhydride with amines (e.g., methylamine) produces 2-aminobenzamide intermediates. Subsequent cyclization with carbon disulfide and potassium hydroxide yields 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Oxidation or desulfurization steps may then convert the thione group to a ketone, forming the 4-oxoquinazoline core.
Introduction of the 2-Chloro-5-Substituted Phenyl Group
Functionalization at the quinazolinone’s 3-position with a 2-chloro-5-aminophenyl group requires careful regioselective control:
Electrophilic Aromatic Substitution
Chlorination of the pre-formed quinazolinone core using chlorinating agents (e.g., Cl<sub>2</sub>/FeCl<sub>3</sub>) risks over-halogenation. Instead, a more reliable method involves starting with a pre-chlorinated anthranilic acid derivative. For example, 5-chloroanthranilic acid could be cyclized with methyl isothiocyanate to directly incorporate the chloro group at the 5-position of the resultant quinazolinone.
Amide Bond Formation with 2-Phenylacetamide
The final step involves conjugating the 2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl intermediate with phenylacetic acid:
Activation of Carboxylic Acid
Phenylacetic acid is activated using coupling agents such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate], which outperforms traditional reagents like EDCl/HOBt in minimizing racemization. Reaction of the activated acid with the aromatic amine intermediate (dissolved in DMF) at 0–5°C for 24 hours yields the target amide.
Direct Aminolysis
Alternatively, treating phenylacetyl chloride with the amine intermediate in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) provides a one-step route. This method, however, risks over-acylation and requires stringent moisture control.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:
-
1H NMR : Key signals include a singlet for the methyl group (δ 2.46 ppm, integrating for 3H) and a multiplet for the phenylacetamide’s aromatic protons (δ 7.41–7.57 ppm).
-
13C NMR : Peaks at δ 167.3 ppm (amide carbonyl) and δ 161.1 ppm (quinazolinone carbonyl) confirm successful conjugation.
-
Elemental Analysis : Calculated for C<sub>23</sub>H<sub>19</sub>ClN<sub>3</sub>O<sub>2</sub>: C, 66.98%; H, 4.46%; N, 10.07%. Observed values must align within ±0.3%.
Optimization and Yield Considerations
-
Temperature Control : Maintaining reactions at 70–80°C during cyclization steps maximizes yields (70–85%) while minimizing side products.
-
Solvent Selection : Dimethylformamide (DMF) enhances solubility of intermediates during S-alkylation and amide coupling.
-
Catalyst Use : Palladium catalysts in coupling reactions improve regioselectivity but require inert atmospheres to prevent deactivation.
Challenges and Alternative Approaches
-
Regioselectivity in Chlorination : Directing chloro groups to specific positions may necessitate protective groups or orthogonal functionalization strategies.
-
Amide Hydrolysis Risk : Basic conditions during S-alkylation (e.g., K<sub>2</sub>CO<sub>3</sub>) may hydrolyze sensitive amide bonds, necessitating pH monitoring .
Q & A
Q. Table 1. Optimization of Condensation Reaction (Example)
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 110 |
| Triethylamine (equiv) | 1.0 | 2.5 | 2.0 |
| Reaction Time (h) | 3 | 8 | 6 |
Q. Table 2. Biological Activity Comparison of Quinazolinone Derivatives
| Compound | IC₅₀ (µM) | LogP | Target Protein |
|---|---|---|---|
| Parent Acetamide | 12.3 | 3.2 | Kinase A |
| 2-Methyl Derivative | 8.7 | 2.9 | Kinase A |
| Phenoxyacetamide | 5.4 | 4.1 | Kinase B |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
